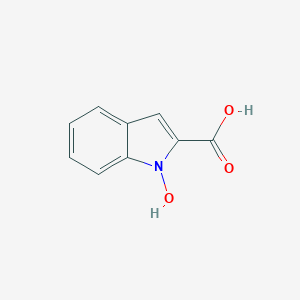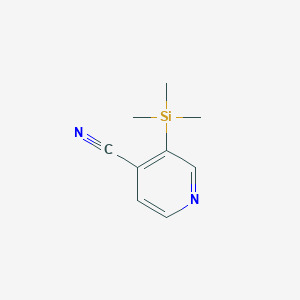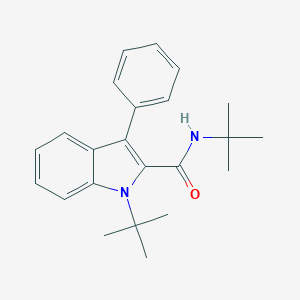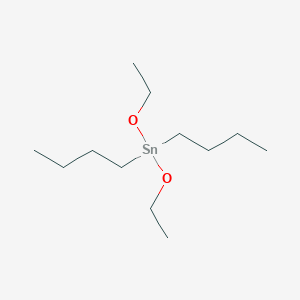
Dibutyl(diethoxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(diethoxy)stannane is a chemical compound that belongs to the organotin family. It is a colorless liquid that has a molecular weight of 365.07 g/mol. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a reducing agent, its high stability, and its low toxicity.
Wissenschaftliche Forschungsanwendungen
Dibutyl(diethoxy)stannane has been widely used in scientific research due to its unique properties. It has been used as a reducing agent in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes. It has also been used in the preparation of organotin compounds and as a catalyst in organic reactions.
Wirkmechanismus
Dibutyl(diethoxy)stannane acts as a reducing agent by donating electrons to the reactant molecule. This leads to the formation of a new bond and the reduction of the reactant. It also acts as a catalyst in organic reactions by lowering the activation energy required for the reaction to occur.
Biochemische Und Physiologische Effekte
Dibutyl(diethoxy)stannane has low toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dibutyl(diethoxy)stannane is its high stability, which makes it a useful reagent for long-term experiments. It is also relatively easy to handle and has low toxicity. However, its high cost and limited availability can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the use of dibutyl(diethoxy)stannane in scientific research. One potential application is in the development of new catalysts for organic reactions. It could also be used in the synthesis of new organic compounds with unique properties. Additionally, further research could be done to investigate the potential use of dibutyl(diethoxy)stannane in biomedical applications, such as drug delivery or imaging.
Synthesemethoden
Dibutyl(diethoxy)stannane is synthesized by reacting dibutyltin oxide with diethylzinc in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under an inert atmosphere. The product is then purified by distillation or chromatography.
Eigenschaften
CAS-Nummer |
1067-41-0 |
|---|---|
Produktname |
Dibutyl(diethoxy)stannane |
Molekularformel |
C12H28O2Sn |
Molekulargewicht |
323.1 g/mol |
IUPAC-Name |
dibutyl(diethoxy)stannane |
InChI |
InChI=1S/2C4H9.2C2H5O.Sn/c2*1-3-4-2;2*1-2-3;/h2*1,3-4H2,2H3;2*2H2,1H3;/q;;2*-1;+2 |
InChI-Schlüssel |
ZNZBASDDVBURLC-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(OCC)OCC |
Kanonische SMILES |
CCCC[Sn](CCCC)(OCC)OCC |
Synonyme |
Dibutyldiethoxystannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



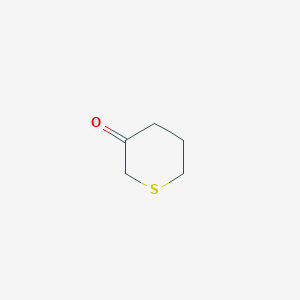
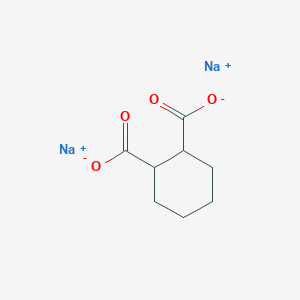
![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
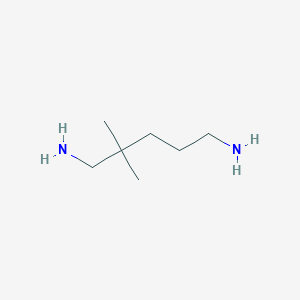
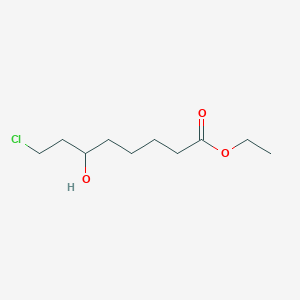
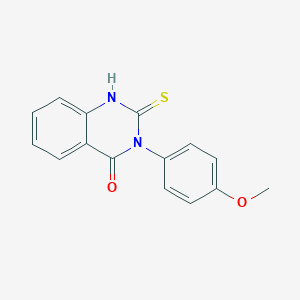
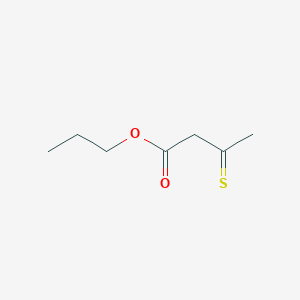
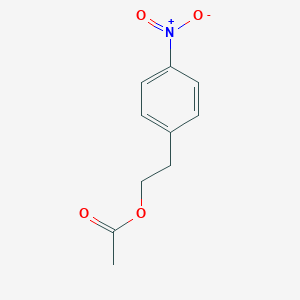
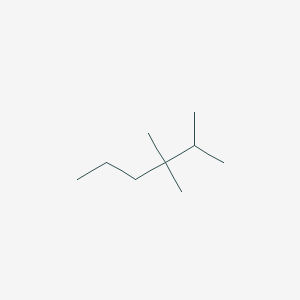
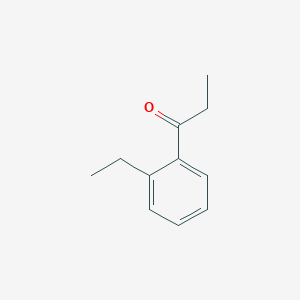
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
